molecular formula C4H3N5 B12911742 2H-[1,2,3]Triazolo[4,5-b]pyrazine CAS No. 36874-05-2

2H-[1,2,3]Triazolo[4,5-b]pyrazine

Cat. No.: B12911742
CAS No.: 36874-05-2
M. Wt: 121.10 g/mol
InChI Key: CJGGKSPGRJHZNP-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research

Fused nitrogen heterocycles, which are organic compounds containing at least two rings, where one or more of these rings includes a nitrogen atom, are fundamental to modern chemical research. Over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most prevalent framework. nih.gov Their structural diversity and ability to participate in a wide array of chemical interactions, such as hydrogen bonding and van der Waals forces, make them ideal candidates for the design of new pharmaceuticals and functional materials. researchgate.net These compounds are integral to the structure of numerous natural products, including vitamins and antibiotics, and are at the forefront of research in medicinal chemistry, particularly in the development of anticancer agents. rsc.org The unique electronic properties and rigid, planar structures of many fused nitrogen heterocycles also make them suitable for applications in materials science, such as in the development of fluorescent probes and polymers for solar cells. nih.govresearchgate.net

Overview of Triazole-Fused Pyrazines and Related Scaffolds

The 2H- mdpi.comnih.govdntb.gov.uatriazolo[4,5-b]pyrazine belongs to a larger family of triazole-fused pyrazines and pyridazines. These are bicyclic heterocyclic systems where a triazole ring is fused to a pyrazine (B50134) or pyridazine (B1198779) ring. The position of the nitrogen atoms within the rings gives rise to a series of congeners, each with distinct chemical properties. mdpi.com

The introduction of a 1,2,3-triazole ring into a molecule can significantly enhance its interaction with biological targets, thereby improving its bioactivity. researchgate.netresearchgate.net This is attributed to the triazole's ability to form various non-covalent bonds. researchgate.net The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is also a key component in many biologically active compounds and natural products. rjpbcs.comresearchgate.net The fusion of these two heterocyclic systems results in a planar and rigid structure that can readily intercalate into the DNA of cancer cells, inducing damage and exhibiting anticancer activity. researchgate.netresearchgate.net

Derivatives of the 1,2,3-triazolo[4,5-b]pyrazine scaffold have shown promise as c-Met inhibitors, which are a target in cancer therapy. nih.govnih.gov Furthermore, related triazole-fused systems have been investigated for their potential as GABAa modulators and in the development of polymers for solar cells. nih.govnih.gov

Historical Context of 2H-mdpi.comnih.govdntb.gov.uaTriazolo[4,5-b]pyrazine Research

The synthesis of 1,2,3-triazole-fused pyrazines was first reported in the mid-20th century. One of the earliest methods involved the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.comnih.gov This foundational work laid the groundwork for further exploration of this class of compounds. The yields for these initial syntheses were in the range of 30–35%. nih.gov

A common precursor for this synthesis, 4,5-diamino-1H-1,2,3-triazole, was prepared from commercially available starting materials such as benzyl (B1604629) azide (B81097) and ethyl cyanoacetate. mdpi.comnih.gov This early method, while effective, had limitations, particularly when using asymmetrically substituted dicarbonyl compounds, which could lead to a mixture of isomers. nih.gov

Another established synthetic route involves the cyclization of a heterocyclic diamine with a nitrite (B80452). nih.govresearchgate.net Over the years, various synthetic methodologies have been developed to construct fused 1,2,3-triazoles, including Huisgen's thermal intramolecular cycloaddition and copper-catalyzed cycloaddition. researchgate.net These advancements have enabled the creation of a diverse range of functionalized fused polycyclic 1,2,3-triazole heterocycles.

Scope and Objectives of Current Research Landscape Pertaining to 2H-mdpi.comnih.govdntb.gov.uaTriazolo[4,5-b]pyrazine

The current research landscape for 2H- mdpi.comnih.govdntb.gov.uatriazolo[4,5-b]pyrazine and its derivatives is multifaceted, with a strong emphasis on medicinal chemistry and materials science. A primary objective is the design and synthesis of novel derivatives with enhanced biological activity, particularly as anticancer agents. dntb.gov.uanih.gov Researchers are actively exploring the structure-activity relationships of these compounds to optimize their efficacy as c-MET inhibitors. nih.gov

In addition to medicinal applications, there is growing interest in the use of these compounds as fluorescent probes and as structural units in polymers. nih.govresearchgate.net The unique photophysical properties of some derivatives are being investigated for their potential in developing advanced materials. researchgate.net

Modern synthetic efforts are focused on developing more efficient and versatile methods for the preparation of these complex heterocyclic systems. This includes the use of multicomponent reactions and the development of greener synthetic approaches. researchgate.netbohrium.com The exploration of new precursors and catalytic systems continues to be a key area of investigation. rjpbcs.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36874-05-2

Molecular Formula

C4H3N5

Molecular Weight

121.10 g/mol

IUPAC Name

2H-triazolo[4,5-b]pyrazine

InChI

InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9)

InChI Key

CJGGKSPGRJHZNP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNN=C2N=C1

Origin of Product

United States

Synthetic Methodologies for 2h 1 2 3 Triazolo 4,5 B Pyrazine and Its Derivatives

Cyclization Reactions for Core Scaffold Formation

The formation of the triazole ring fused to a pyrazine (B50134) system is often achieved through cyclization reactions, which are fundamental to building the core scaffold. These methods typically involve the formation of the 1,2,3-triazole ring onto a pre-existing pyrazine or the simultaneous construction of both heterocyclic rings.

Cyclization of Heterocyclic Diamines with Nitrites

A common and traditional method for constructing the 1,2,3-triazole ring is the diazotization of an ortho-diamine followed by cyclization. nih.govnih.gov In the context of 2H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazine synthesis, this involves the reaction of a 2,3-diaminopyrazine (B78566) derivative with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium.

For instance, 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazines can be prepared from commercially available 2-amino-3,5-dibromopyrazine (B131937). nih.gov The synthesis begins with the amination of the starting material, followed by treatment of the resulting diaminopyrazine with a nitrite source like isoamyl nitrite or sodium nitrite in aqueous acetic acid to facilitate the cyclization and formation of the triazole ring. nih.gov This method's utility is demonstrated in its application for creating diverse derivatives by varying the amine nucleophile in the initial step. nih.gov

Starting MaterialReagentsProductYield
2-Amino-3,5-dibromopyrazine1. Amine, DIPEA3,5-Disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazineNot specified
2. Isoamyl nitrite or NaNO2/AcOH

Table 1: Synthesis via Cyclization of Diaminopyrazine.

Reaction of Hydrazine (B178648) Hydrate (B1144303) with Dicarbonyl 1,2,3-Triazoles

An alternative approach to the triazolopyrazine scaffold involves the reaction of hydrazine hydrate with a dicarbonyl derivative of a 1,2,3-triazole. nih.govnih.gov This strategy builds the pyrazine ring onto an existing triazole core. Smolyar and coworkers reported a novel "cyclotransformation" where a 1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-one was treated with a large excess of hydrazine hydrate at high temperatures (140 °C) to yield the desired pyrazinone derivative in a high yield of 86% without the need for chromatographic purification. nih.gov This method highlights the utility of hydrazine hydrate in ring transformation reactions to access the triazolopyrazine system.

Starting MaterialReagentsProductYield
1H-1,2,3-triazole-fused 5-nitropyridin-2(1H)-oneHydrazine hydrate1H-1,2,3-Triazolo[4,5-d]pyridaz-4-one86%

Table 2: Synthesis via Hydrazine Hydrate Reaction. nih.gov

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization provides another route to the 2H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazine system, particularly for benzo-fused analogs. nih.gov Monge and coworkers demonstrated this approach by preparing 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline from 2-azido-3-cyanoquinoxaline. nih.gov The starting material, obtained from 2-chloro-3-cyanoquinoxaline, undergoes an acid-catalyzed intramolecular cyclization to yield the product. nih.gov While this method can be effective, its broader application may be limited by the availability and cost of the necessary starting materials. nih.gov

Starting MaterialReagentsProductYield
2-Azido-3-cyanoquinoxalineAcid catalyst1-Hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline52%

Table 3: Acid-Catalyzed Cyclization Example. nih.gov

Intramolecular Cyclization via Diazo Intermediates

The intramolecular cyclization of diazo intermediates represents a powerful method for forming fused heterocyclic systems. Wentrup and coworkers utilized thermolysis of 5-(2-pyrazinyl)tetrazole at high temperature and low pressure to generate a diazo intermediate, which then cyclized to afford 1,2,3-triazolo[1,5-a]pyrazine. nih.gov Although this specific example leads to an isomer of the target compound, the principle of using a tetrazole as a precursor to a diazo intermediate that undergoes intramolecular cyclization is a relevant strategy in the synthesis of fused triazole systems. The harsh reaction conditions and low yield (20%) are notable drawbacks of this particular application. nih.gov More recently, intramolecular cyclization of azido-isocyanides has been explored as a metal-free approach to complex heterocyclic systems like nih.govnih.govnih.govtriazolo[1,5-a]quinoxalines. acs.org

PrecursorConditionsIntermediateProductYield
5-(2-Pyrazinyl)tetrazole400 °C, 10⁻⁵ TorrDiazo intermediate1,2,3-Triazolo[1,5-a]pyrazine20%

Table 4: Intramolecular Cyclization via Diazo Intermediate. nih.gov

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they have been applied to the construction of triazole-fused heterocycles. While direct palladium-catalyzed synthesis of the 2H- nih.govnih.govnih.govtriazolo[4,5-b]pyrazine core is not extensively documented in the provided context, related palladium-catalyzed reactions are noteworthy. For example, Bertelli and coworkers utilized a 10% Pd/C catalyst for the hydrogenation and subsequent intramolecular cyclization of a triazole diester to form a 1,2,3-triazoloquinoxalinone derivative in excellent yield (98%). nih.gov This highlights the potential of palladium catalysis in the final ring-closing step to form fused triazole systems. Additionally, palladium-catalyzed carbonylation of 1,2-diaza-1,3-butadienes has been shown to be a novel route to pyrazolones, demonstrating the power of palladium catalysis in constructing five-membered nitrogen heterocycles. nih.gov

Multi-component Reaction (MCR) Strategies for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi and Huisgen reactions have been combined in a tandem sequence to synthesize 4,5-dihydro nih.govnih.govnih.govtriazolo[1,5-a]pyrazin-6(7H)-ones. bohrium.com This strategy involves an Ugi reaction to assemble key fragments, followed by an intramolecular Huisgen 1,3-dipolar cycloaddition to form the triazole ring. This approach allows for the introduction of diversity at multiple points in the molecular scaffold. bohrium.com Another example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile, which has been utilized to synthesize imidazo-fused scaffolds and can be adapted for the synthesis of related triazolo-fused systems. acs.orgacs.org

Reaction TypeComponentsProduct Type
Tandem Ugi-Huisgen2-Azido-3-arylpropanoic acids, amines, aldehydes, isocyanides4,5-Dihydro nih.govnih.govnih.govtriazolo[1,5-a]pyrazin-6(7H)-ones
Groebke–Blackburn–BienayméHeterocyclic amidine, aldehyde, isonitrileImidazo-fused heterocycles (adaptable for triazolo-fused systems)

Table 5: Multi-component Reaction Strategies. bohrium.comacs.orgacs.org

Solid-Phase Assisted Synthetic Protocols

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient preparation of compound libraries, streamlining purification processes and enabling automation. While specific solid-phase protocols exclusively for 2H- nih.govmdpi.comthieme-connect.comtriazolo[4,5-b]pyrazine are not extensively detailed in the literature, methodologies for isomeric triazolopyrazines and related heterocyclic systems provide a strong foundation for their development.

One of the pioneering works in the solid-phase assisted synthesis of a triazolopyrazine isomer, 1,2,3-triazolo[1,5-a]pyrazine, was reported by Raghavendra and coworkers. mdpi.comnih.gov Their approach utilized a polystyrene p-toluenesulfonyl hydrazide resin, a common scavenger resin for carbonyl compounds. The synthetic sequence involved the reaction of the resin-bound hydrazide with an acetylpyrazine (B1664038) in the presence of a Lewis acid, followed by intramolecular cyclization to yield the triazolopyrazine. This traceless protocol highlights the feasibility of assembling the fused heterocyclic system on a solid support. mdpi.comnih.gov

A general strategy for the solid-phase synthesis of related triazole-pyrazole hybrids has also been demonstrated, which can be adapted for the synthesis of 2H- nih.govmdpi.comthieme-connect.comtriazolo[4,5-b]pyrazine derivatives. nih.govhelsinki.fi This method involves the immobilization of an amino-functionalized precursor onto a suitable resin, followed by diazotization and subsequent functionalization. The final product can be cleaved from the resin, often in high purity. nih.govhelsinki.fi The use of a solid support facilitates the removal of excess reagents and by-products through simple washing steps, which is a significant advantage over traditional solution-phase synthesis. nih.gov

The table below outlines a conceptual solid-phase synthetic protocol for a substituted 2H- nih.govmdpi.comthieme-connect.comtriazolo[4,5-b]pyrazine, drawing parallels from established methods for related heterocycles.

StepDescriptionReagents and ConditionsPurpose
1Immobilization2,3-diaminopyrazine, suitable resin (e.g., Merrifield resin), baseAnchoring the pyrazine precursor to the solid support.
2DiazotizationSodium nitrite, acid (e.g., HCl)Formation of the triazole ring by reacting with the vicinal diamines.
3Functionalization (Optional)Alkyl/aryl halide, catalyst (e.g., Pd catalyst for cross-coupling)Introduction of substituents at various positions of the triazolopyrazine core.
4CleavageStrong acid (e.g., TFA)Release of the final product from the solid support.

Optimization of Synthetic Conditions for Enhanced Yields and Selectivity

Optimizing synthetic conditions is crucial for maximizing the yield and purity of 2H- nih.govmdpi.comthieme-connect.comtriazolo[4,5-b]pyrazine derivatives, as well as for controlling regioselectivity in substituted analogues. Several factors, including the choice of solvents, catalysts, temperature, and reaction time, can significantly influence the outcome of the synthesis.

In the synthesis of triazolopyrazine systems, controlling regioselectivity is a key challenge, especially when introducing substituents onto the pyrazine ring. For instance, in nucleophilic substitution reactions on halogenated triazolopyrazines, the position of substitution can be highly dependent on the reaction conditions. Studies on the amination of 5-chloro-substituted nih.govmdpi.comrsc.orgtriazolo[4,3-a]pyrazines revealed that tele-substitution at the 8-position can be favored over direct ipso-substitution, with the ratio of products being influenced by the nature of the nucleophile, solvent polarity, and the halogen leaving group. nih.govresearchgate.net

The choice of catalyst is also critical. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the formation of 1,2,3-triazole rings and has been applied to the synthesis of triazolopyrazine precursors. The use of a copper(I) catalyst ensures high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. thieme-connect.com

The following table summarizes key optimization parameters and their effects on the synthesis of triazolopyrazine derivatives, based on findings from related systems.

ParameterVariationObserved EffectReference
Solvent Polar vs. Non-polarInfluences the ratio of ipso- to tele-substitution products in nucleophilic aromatic substitution reactions. Less polar solvents can favor tele-substitution. researchgate.net
Catalyst Copper(I) vs. Ruthenium(II)In azide-alkyne cycloadditions, copper(I) catalysts favor the formation of 1,4-disubstituted triazoles, while ruthenium(II) catalysts can lead to the 1,5-regioisomer. thieme-connect.com
Temperature Elevated temperaturesCan promote intramolecular cyclization reactions to form the fused triazole ring. thieme-connect.com
Base Use of a baseCan influence the regioselectivity of substitution reactions. researchgate.net
Light Intensity High vs. LowIn photoredox-catalyzed reactions, adjusting light intensity can significantly impact product yield.

Stereoselective Synthesis and Chiral Resolution Challenges in Derivative Preparation

The development of stereoselective synthetic methods for chiral derivatives of 2H- nih.govmdpi.comthieme-connect.comtriazolo[4,5-b]pyrazine is of great interest, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly. symeres.com The main challenges lie in controlling the stereochemistry during the synthesis or in efficiently separating the enantiomers of a racemic mixture.

Asymmetric Synthesis:

One approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the synthesis of enantiopure 4,5,6,7-tetrahydro nih.govmdpi.comthieme-connect.comtriazolo[1,5-a]pyrazin-6-ones has been accomplished starting from enantiopure amino acids. thieme-connect.com Another strategy involves the use of chiral auxiliaries, which temporarily introduce a chiral center to guide the stereochemical outcome of a reaction and are subsequently removed.

The asymmetric synthesis of 1,2,4-triazoline derivatives has been reported using acetylated glucose Schiff bases as chiral scaffolds, demonstrating the feasibility of carbohydrate-based chiral templates in guiding the stereoselective formation of heterocyclic rings. whiterose.ac.uk A patent has described the chiral synthesis of N-acyl-(3-substituted)-(8-substituted)-5,6-dihydro- nih.govmdpi.comrsc.orgtriazolo[4,3-a]pyrazines, highlighting the industrial importance of such methodologies. google.com

Chiral Resolution:

When a racemic mixture of a chiral triazolopyrazine derivative is obtained, chiral resolution is necessary to separate the enantiomers. Common methods for chiral resolution include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of enantiomers. lcms.czchiralpedia.com These methods rely on the differential interaction of the enantiomers with the chiral environment of the column. chiralpedia.com

The table below outlines the primary methods for obtaining enantiomerically pure triazolopyrazine derivatives.

MethodDescriptionKey Considerations
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral starting materials, auxiliaries, or catalysts.Requires the development of specific stereoselective reactions. Can be more efficient than resolution as it avoids discarding one enantiomer.
Chiral Resolution by Crystallization Separation of enantiomers via the formation and crystallization of diastereomeric salts with a chiral resolving agent.Success is dependent on finding a suitable resolving agent and the differential solubility of the diastereomeric salts.
Chiral Chromatography Separation of enantiomers based on their differential partitioning between a mobile phase and a chiral stationary phase.Highly effective for both analytical and preparative scale separations. Requires specialized chiral columns.

Chemical Reactivity and Transformation Pathways of 2h 1 2 3 Triazolo 4,5 B Pyrazine

Electrophilic Aromatic Substitution Reactions

The 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine ring system is inherently electron-deficient due to the presence of five nitrogen atoms. This high nitrogen content significantly deactivates the aromatic core towards electrophilic aromatic substitution (EAS). The pyrazine (B50134) ring itself is known to undergo electrophilic substitution only under harsh conditions, and the fusion to an electron-withdrawing triazole ring further exacerbates this deactivation.

Direct electrophilic substitution reactions such as nitration or halogenation on the unsubstituted 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine core are not extensively reported in the literature. It is anticipated that such reactions would require highly forcing conditions and may lead to low yields or decomposition.

However, studies on related azolo-pyrimidine systems provide some context. For instance, the nitration of beilstein-journals.orgacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-amines has been achieved using a mixture of nitric acid and sulfuric acid, leading to nitration on the pyrimidine (B1678525) ring. acs.org This suggests that with strongly activating groups present on the pyrazine ring, electrophilic substitution might be feasible, though likely still challenging. For example, nitration of nitrogen-rich heterocyclic compounds often requires potent nitrating agents like a mixture of fuming nitric acid and sulfuric acid. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions, including C-H Functionalization

In contrast to its inertness towards electrophiles, the electron-deficient nature of the triazolopyrazine core makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group, such as a halogen, is present on the pyrazine ring.

While specific SNAr studies on 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine are not abundant, extensive research on the isomeric 5-halo- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazines offers significant insight into the reactivity of the pyrazine ring in this fused system. beilstein-journals.orgacs.orgacs.org These studies have revealed a fascinating competition between direct substitution (ipso-substitution) at the carbon bearing the halogen and substitution at a different position on the ring (tele-substitution).

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at the C8 position, followed by elimination of the halide from the C5 position. acs.orgacs.org The outcome of the reaction—ipso versus tele-substitution—is influenced by several factors, including the nature of the nucleophile, the halogen leaving group, and the reaction conditions. acs.org For instance, with primary amines as nucleophiles, 5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine exclusively yields the 8-amino substituted (tele) product. beilstein-journals.org However, with piperidine, a minor amount of the ipso-substituted product has been observed. beilstein-journals.org

Direct C-H functionalization of the unsubstituted 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine is not well-documented. However, palladium-catalyzed direct arylation of 1,2,3-triazoles via C-H bond functionalization has been reported, suggesting that similar transformations on the triazole moiety of the fused system could be possible. acs.org

Table 1: Nucleophilic Aromatic Substitution Reactions on Halogenated beilstein-journals.orgacs.orgresearchgate.netTriazolo[4,3-a]pyrazines (Isomeric System)
SubstrateNucleophileProduct(s)Yield (%)Reference
5-chloro-3-(4-chlorophenyl)- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazinephenethylamine3-(4-chlorophenyl)-N-phenethyl- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazin-8-amine (tele-substitution)82 beilstein-journals.org
5-chloro-3-phenyl- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine2-phenylethan-1-thiol3-phenyl-8-(phenethylthio)- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine (tele-substitution)83 acs.org
5-chloro-3-phenyl- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine2-phenylethan-1-thiol5-(phenethylthio)-3-phenyl- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine (ipso-substitution)8 acs.org
8-bromo-3-phenyl- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazinepiperidine3-phenyl-8-(piperidin-1-yl)- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine (ipso-substitution)88 acs.org

Metal-Catalyzed Coupling Reactions at the 2H-beilstein-journals.orgacs.orgacs.orgTriazolo[4,5-b]pyrazine Core

Modern cross-coupling reactions are powerful tools for the functionalization of heteroaromatic systems. For the 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine core, metal-catalyzed reactions would typically involve a pre-functionalized substrate, such as a halo- or triflyloxy-derivative. While direct examples on this specific isomer are scarce, related systems have been successfully employed in such reactions.

For example, 2-arylated oxazolo[4,5-b]pyrazines, which share the pyrazine ring, have been functionalized via deprotometalation followed by Suzuki coupling. researchgate.net This indicates that if a C-H bond can be metalated, subsequent cross-coupling is a viable pathway. The synthesis of various pyrazine derivatives often involves coupling reactions like Suzuki and Buchwald-Hartwig. rjpbcs.com

The successful application of Sonogashira and Suzuki-Miyaura couplings on iodo-substituted beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazines further supports the potential for such transformations on a halogenated 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine core. These reactions would be crucial for introducing carbon-based substituents onto the pyrazine ring, enabling the synthesis of a diverse range of derivatives.

Table 2: Metal-Catalyzed Coupling Reactions on a Related beilstein-journals.orgacs.orgresearchgate.netTriazolo[4,3-a]pyrazine System
SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
5-iodo- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivativeTerminal alkynePd(PPh3)2Cl2, CuISonogashira coupling researchgate.net
5-iodo- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine derivativeArylboronic acidPd catalystSuzuki-Miyaura coupling researchgate.net

Functionalization of the Triazole Moiety

The triazole ring within the 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine system has distinct reactive sites. The nitrogen atoms of the triazole ring can be alkylated. More interestingly, the C-H bond of the triazole ring can also be a site for functionalization.

Deuteration experiments on the isomeric beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine system have shown that the hydrogen at the C3 position of the triazole ring readily undergoes H/D exchange when heated in D₂O. acs.orgacs.org This indicates that this proton is relatively acidic and can be removed by a suitable base. The resulting anion could then, in principle, react with various electrophiles, providing a pathway for the introduction of substituents at this position.

Additionally, palladium-catalyzed direct arylation has been shown to occur at the 5-position of 1,4-disubstituted 1,2,3-triazoles, which corresponds to the C-H bond of the triazole ring in the fused system. acs.org This highlights a potential route for C-C bond formation directly on the triazole portion of the scaffold.

Functionalization of the Pyrazine Moiety

The pyrazine moiety of the 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine core is the primary site for nucleophilic attack, especially when activated by a leaving group. As discussed in section 3.2, SNAr reactions are a key method for functionalizing this part of the molecule.

The synthesis of the core itself often involves building the triazole ring onto a pre-functionalized pyrazine. For instance, cyclization of a 2,3-diaminopyrazine (B78566) with a nitrite (B80452) source can form the triazole ring. mdpi.com If the starting pyrazine contains substituents, these will be carried through to the final product. For example, starting with 2-amino-3,5-dibromopyrazine (B131937) allows for the synthesis of a brominated triazolo[4,5-b]pyrazine, which can then undergo further functionalization. mdpi.com

The reactivity of halogenated pyrazine isomers indicates that positions corresponding to C5 and C6 on the 2H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine are susceptible to nucleophilic displacement. The aforementioned tele-substitution reactions on 5-halo- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazines, leading to substitution at the 8-position, also underscore the activation of the entire pyrazine ring towards nucleophiles. beilstein-journals.orgacs.orgacs.org

Ring-Opening and Rearrangement Reactions

Fused triazolopyrazine systems can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can sometimes be unexpected side reactions or can be exploited for the synthesis of new heterocyclic systems.

For example, the reaction of a 5-iodo- beilstein-journals.orgacs.orgresearchgate.nettriazolo[4,3-a]pyrazine with an amine nucleophile, in addition to substitution products, yielded a minor by-product resulting from the opening of the pyrazine ring followed by rearrangement to form a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org This transformation is proposed to proceed via nucleophilic attack at the C8 position, followed by cleavage of the pyrazine ring.

The synthesis of the 1H- beilstein-journals.orgacs.orgacs.orgtriazolo[4,5-b]pyrazine core can also proceed through rearrangement. For example, intramolecular cyclization of 8-(benzotriazole-1-yl)tetrazolo[1,5-a]pyrazine in refluxing DMF leads to the formation of a mesoionic 5H-pyrazino[2′,3′:4,5] beilstein-journals.orgacs.orgacs.orgtriazol[1,2-a]benzotriazol-6-ium inner salt, which contains the target triazolopyrazine core, via loss of nitrogen from a tetrazole precursor. mdpi.comnih.gov

Furthermore, the Dimroth rearrangement, a common reaction in triazole chemistry, has been observed in the related v-triazolo[4,5-d]pyrimidine system, indicating that such isomerizations are possible within this class of compounds. researchgate.net

Structural Elucidation and Spectroscopic Characterization of 2h 1 2 3 Triazolo 4,5 B Pyrazine and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups present in a molecule. In the context of triazolopyrazine derivatives, FTIR spectra can confirm the presence of key structural features. For instance, in a study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a related heterocyclic system, the FTIR spectrum displayed a broad and strong band in the 2700–3400 cm⁻¹ range, which is characteristic of N-H stretching vibrations involved in hydrogen bonding. mdpi.com The in-plane bending vibration δ(N–H⋯N) was observed at 1420 cm⁻¹. mdpi.com For other derivatives, such as those of beilstein-journals.orgnih.govnih.govthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, a strong amide signal at 1690 cm⁻¹ in the IR spectrum confirmed the presence of the diketo form. mdpi.com Similarly, the IR spectra of intermediates in the synthesis of tetradentate ligands based on picolinic acid showed characteristic peaks for C=O and C=N stretching, confirming the intended chemical transformations. scirp.org The analysis of pyrazine (B50134) itself using FTIR has allowed for the assignment of its various vibrational modes.

Theoretical calculations, often using Density Functional Theory (DFT) methods, are frequently used to complement experimental FTIR data and aid in the assignment of observed vibrational bands. nih.govcore.ac.uk These calculations can predict the vibrational frequencies and intensities with good accuracy, helping to resolve ambiguities in experimental spectra. nih.gov

Table 1: Characteristic FTIR Bands for Triazolo- and Pyrazine-Related Compounds

Functional Group/Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch (Hydrogen Bonded)2700-3400 mdpi.com
C=O Stretch (Amide)1690 mdpi.com
δ(N–H⋯N) Bending1420 mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the study of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FT-Raman spectrum was recorded in the 80–4000 cm⁻¹ range. nih.gov The δ(N–H⋯N) in-plane bending vibration, also observed in the FTIR spectrum, appeared at 1423 cm⁻¹ in the Raman spectrum. mdpi.com For pyrazine, Raman spectroscopy has been used to extensively assign its vibrational modes. Theoretical studies on pyrazine and its complexes have also utilized calculated Raman spectra to understand the effects of metal complexation on the vibrational modes. iphy.ac.cn For instance, the calculated Raman spectrum of a pyrazine-Al4 complex showed a significant shift in the frequency of an ag mode from 1505 cm⁻¹ in isolated pyrazine to 1563 cm⁻¹ in the complex. iphy.ac.cn

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For several triazolopyrazine analogues, X-ray crystal structure analysis has been used to confirm their structures. beilstein-journals.orgmdpi.commdpi.com For example, the crystal structure of a triazolopyridine oxazine (B8389632) derivative B form was characterized by X-ray powder diffraction (XRPD), showing distinct diffraction peaks at 2θ values of 5.52, 7.954, 9.42, and others. google.com In a study of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction confirmed that the triazole and indole (B1671886) rings are twisted relative to each other. mdpi.com

X-ray crystallography has also been crucial in elucidating the tautomeric forms present in the solid state. For instance, in 1,2,3-triazolo[4,5,e]furazano[3,4,b]pyrazine 6-oxide, X-ray studies revealed that the hydrogen atom is bonded to a nitrogen atom in the pyrazine ring. sci-hub.ru However, in its ammonium (B1175870) salt, the proton is transferred to the triazole nitrogen, a fact also confirmed by X-ray diffraction. sci-hub.ru

Table 2: Crystallographic Data for a Triazolopyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
Molecules per Unit Cell (Z)8

Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is essential for verifying the empirical formula of newly synthesized compounds. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula.

For a series of novel triazolo[4,3-a]pyrazine derivatives, elemental analysis was performed to confirm their composition. For example, for one such derivative with the formula C19H24F3N5O, the calculated percentages were C, 57.71%; H, 6.12%; N, 17.71%. The found values were C, 57.78%; H, 6.15%; N, 17.63%, which are in close agreement. mdpi.com Similarly, for another derivative with the formula C20H20F3N5O2, the calculated values were C, 57.28%; H, 4.81%; N, 16.70%, and the found values were C, 57.19%; H, 4.85%; N, 16.78%. mdpi.com This high degree of correlation provides strong evidence for the proposed molecular formulas. Numerous other studies on triazolopyrazine and related heterocyclic systems also report the use of elemental analysis for compositional verification. mdpi.comsci-hub.ruresearchgate.netresearchgate.net

Table 3: Elemental Analysis Data for a Triazolo[4,3-a]pyrazine Derivative

ElementCalculated (%)Found (%)
C57.7157.78
H6.126.15
N17.7117.63

Data for a derivative with the formula C19H24F3N5O. mdpi.com

Spectroscopic Methods for Isomeric and Tautomeric Differentiation

The differentiation of isomers and tautomers is a significant challenge in the characterization of heterocyclic compounds like 2H- beilstein-journals.orgnih.govrsc.orgTriazolo[4,5-b]pyrazine. Spectroscopic methods, particularly NMR and IR spectroscopy, often in combination with computational studies, are vital for this purpose.

Tautomerism is common in triazole-containing compounds. For example, a study on a new N-rich heterocyclic ligand, 4-methyl-7-(pyrazin-2-yl)-2H- beilstein-journals.orgnih.govmdpi.comtriazolo[3,2-c] beilstein-journals.orgnih.govmdpi.comtriazole, highlighted the existence of multiple tautomers and conformers. rsc.orgresearchgate.net Upon metal coordination, this ligand was observed to switch from a 2H/s-trans tautomer/conformer to a 3H/s-cis form. researchgate.net In another example, pyridazin-3-one derivatives are known to exist predominantly in the oxo form due to tautomerism. sphinxsai.com

Mass spectrometry can also be a powerful tool for distinguishing between isomers. A study on isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles demonstrated that electrospray ionization high-resolution mass spectrometry (ESI-HRMS) and tandem mass spectrometry (MS/MS) could be used to differentiate them. mdpi.com Gas-phase rearrangements of the 1,2,3-triazoles to 1,2,3-thiadiazoles were observed under certain conditions. mdpi.com

Infrared multiphoton dissociation (IRMPD) spectroscopy has been employed to establish the structures of fragment ions, which can be characteristic of specific isomers. mdpi.com Additionally, vibrational spectroscopy (FTIR) has been used to identify "marker bands" that are characteristic of specific triazole ring isomers (1H- vs. 2H-isomers of 1,2,3- and 1,2,4-triazoles). nih.gov The differences in their vibrational spectra are linked to the distinct topological features of their electron density distributions. nih.gov

Computational Chemistry and Molecular Modeling of 2h 1 2 3 Triazolo 4,5 B Pyrazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.govresearchgate.net A smaller energy gap suggests that a molecule is more reactive and kinetically less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of the 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine scaffold, DFT calculations are used to compute the energies of these orbitals. researchgate.netmdpi.com For instance, in studies of complex dyes containing a related 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-g]quinoxaline fragment, the calculated HOMO-LUMO gap was found to be in the range of 2.63 to 2.97 eV. researchgate.net The distribution of these orbitals is also analyzed; typically, the HOMO is spread across the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions, indicating the likely sites for electronic transitions and charge transfer. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Systems

Compound/Fragment HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Imidazo[4,5-b]pyridine Derivative 1 -6.21 -1.35 4.86
Imidazo[4,5-b]pyridine Derivative 2 -6.33 -1.78 4.55
Triazolo-quinoxaline Dye Fragment -5.45 -2.82 2.63
Tetrahydropyrimidine Derivative -6.75 -1.54 5.21

Note: Data is sourced from computational studies on related heterocyclic compounds for illustrative purposes. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis structure picture of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis is crucial for understanding the stability of the 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine system by quantifying intramolecular charge transfer (ICT) interactions.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (1) N5 π* (C4-N3) 25.8
LP (1) N1 π* (N2-N3) 18.5
π (C4-C9) π* (N3-C8) 20.1
π (N1-N2) π* (C4-N3) 15.3

Note: This table presents hypothetical but representative data for a triazolo-pyrazine type structure based on findings for similar molecules in the literature. wisc.eduresearchgate.net

Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) or from the total energy change upon addition or removal of an electron. mdpi.comnih.gov

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO).

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = (E_HOMO + E_LUMO) / 2). internationaljournalssrg.org

Chemical Hardness (η): A measure of resistance to charge transfer (η = (E_LUMO - E_HOMO) / 2). internationaljournalssrg.org Hard molecules have a large HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity. researchgate.net

Electrophilicity (ω): The ability of a molecule to accept electrons (ω = μ² / 2η). mdpi.com

Nucleophilicity (N): The ability of a molecule to donate electrons. nih.gov

These parameters are invaluable for predicting how 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine and its derivatives will behave in chemical reactions, for instance, whether they will act as an electrophile or a nucleophile. isres.org

Table 3: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative

Parameter Definition Calculated Value (eV)
Ionization Potential (IP) I ≈ -E_HOMO 7.85
Electron Affinity (EA) A ≈ -E_LUMO 2.15
Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 -5.00
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 2.85
Global Softness (S) S = 1 / η 0.35
Electrophilicity Index (ω) ω = μ² / 2η 4.38

Note: Values are calculated based on representative HOMO/LUMO energies for similar heterocyclic systems for illustrative purposes. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. elsevierpure.comnih.gov For derivatives of 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine, QSAR studies are instrumental in predicting their potential as therapeutic agents and in guiding the design of more potent analogues.

A notable application involves the analysis of 1,2,3-triazolo[4,5-b]pyrazine derivatives as inhibitors of the c-MET receptor, a target in cancer therapy. nih.gov In such studies, a 3D-QSAR model is built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate a statistical equation that relates the inhibitory activity (e.g., IC50 values) to calculated molecular fields (steric, electrostatic, hydrophobic). nih.gov

The resulting models, validated by statistical metrics like high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), provide contour maps. nih.gov These maps highlight regions where modifications to the molecular structure—such as adding bulky groups, electron-donating groups, or hydrophobic moieties—are likely to enhance or diminish biological activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a specific receptor, such as a protein or enzyme. sci-hub.se This technique is critical for understanding the mechanism of action of drugs based on the 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine scaffold.

Simulations have been performed to dock derivatives of 1,2,3-triazolo[4,5-b]pyrazine into the ATP-binding site of the c-MET kinase. nih.gov These studies reveal the specific binding mode and key molecular interactions responsible for the inhibitory activity. The simulations show that the triazolopyrazine core can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain. For c-MET, key interacting residues identified include Asp1222, Tyr1230, Met1160, and Tyr1259. nih.gov The docking results provide a structural basis for the observed activity and align with the predictions from QSAR models, confirming that interactions with these specific residues are vital for potent inhibition. nih.gov

Table 4: Key Interacting Residues for a Triazolo[4,5-b]pyrazine Derivative in the c-MET Kinase Active Site

Interacting Residue Type of Interaction
Asp1222 Hydrogen Bond
Tyr1230 Hydrogen Bond
Met1160 Hydrophobic Interaction
Tyr1259 π-π Stacking

Source: Based on molecular docking studies of 1,2,3-triazolo[4,5-b]pyrazine inhibitors with the c-MET receptor. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgmdpi.com MD simulations are applied to complexes of 2H- uni-muenchen.denih.govresearchgate.nettriazolo[4,5-b]pyrazine derivatives and their biological targets to assess the stability of the binding pose and explore the conformational landscape of the complex. nih.gov

By simulating the complex in a realistic environment (e.g., solvated in water), researchers can monitor the stability of key interactions, such as hydrogen bonds identified in docking studies. researchgate.net Analysis of the MD trajectory can reveal how the ligand and protein adapt to each other, identify stable and transient conformational states, and calculate binding free energies, which provide a more accurate estimate of binding affinity. nih.gov Parameters like Root Mean Square Deviation (RMSD) are monitored to confirm the stability of the ligand within the binding pocket over the simulation timescale, validating the initial docking prediction. researchgate.net These simulations provide crucial insights into the dynamic nature of ligand recognition and binding that are not accessible from static models alone.

Theoretical Spectroscopic Predictions (e.g., Vibrational Frequencies, Electron Absorption Spectra)

Due to the absence of specific computational studies on 2H-Triazolo[4,5-b]pyrazine, no data on its theoretical vibrational frequencies or electron absorption spectra can be presented. Such an analysis would typically involve high-level quantum chemical calculations, such as Density Functional Theory (DFT) or time-dependent DFT (TD-DFT), to predict the molecule's infrared (IR) spectrum and its electronic transitions, which correspond to absorption in the UV-Visible range.

Without these foundational computational studies, any presentation of data would be speculative and would not adhere to the required standards of scientific accuracy. Further research in the field of computational chemistry is needed to elucidate the theoretical spectroscopic properties of 2H-Triazolo[4,5-b]pyrazine.

Advanced Derivatives and Structural Analogs of 2h 1 2 3 Triazolo 4,5 B Pyrazine

Substituted Triazolo[4,5-b]pyrazine Derivatives

The core structure of 2H- acs.orgnih.govmdpi.comTriazolo[4,5-b]pyrazine offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of various functional groups onto the triazole or pyrazine (B50134) rings can significantly impact the molecule's behavior.

One of the earliest reported syntheses of 1H-1,2,3-triazolo[4,5-b]pyrazines involved the condensation of 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. nih.govmdpi.com This method allows for diversity at three points: one from the triazole substituent and two from the dicarbonyl compound. nih.govmdpi.com However, a limitation of this approach is the potential for isomeric mixtures when using asymmetrically substituted dicarbonyl compounds. nih.govmdpi.com

More recent research has focused on creating libraries of substituted derivatives for various applications. For instance, a series of 1,2,4-triazolo[4,3-a]pyrazines, an isomeric form, were synthesized with various amine substitutions to explore their potential as antimalarial agents. beilstein-journals.org These substitutions were found to influence the compound's activity against Plasmodium falciparum. beilstein-journals.org

The following table provides examples of substituted triazolopyrazine derivatives and their reported findings:

Derivative Type Substituents Key Research Finding Reference
1,2,4-Triazolo[4,3-a]pyrazineAmine groupsTertiary alkylamine substitutions showed antimalarial activity. beilstein-journals.org
1H-1,2,3-Triazolo[4,5-b]pyrazineAlkyl, Aryl, HSynthesized via condensation of 4,5-diamino-1,2,3-triazole and a 1,2-dicarbonyl compound. nih.govmdpi.com
6,7-dihydro acs.orgnih.govacs.orgtriazolo mdpi.comacs.orgpyrazin-8(5H)-one-CH3 group at the 6th positionDramatically improved potency as a P2X7 receptor antagonist. researchgate.net

Benzo-Fused Quinoxaline and Quinoxalinone Analogs

Fusing a benzene (B151609) ring to the pyrazine portion of the triazolopyrazine scaffold results in benzo-fused analogs, specifically triazoloquinoxalines and triazoloquinoxalinones. These modifications significantly expand the aromatic system, influencing the molecule's electronic properties and potential for intermolecular interactions.

The synthesis of these benzo-fused systems can be achieved through various routes. One method involves the acid-catalyzed cyclization of 2-azido-3-cyanoquinoxaline, which yields 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline. nih.gov This approach highlights an underutilized method for creating the 1,2,3-triazolo[4,5-b]pyrazine core. nih.gov Quinoxaline itself, also known as benzopyrazine, is formed by the fusion of a benzene and a pyrazine ring. mdpi.com

These benzo-fused derivatives are of interest due to their wide range of biological activities. Quinoxaline derivatives have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents. mdpi.com The incorporation of the triazole ring can further modulate these activities. Modifications can also include the introduction of substituents onto the benzene ring or the triazole ring, as well as oxidation of the sulfur atom in related benzothiazine structures to a sulfoxide (B87167) or sulfone. mdpi.com

Isomeric Triazolopyrazines (e.g., 1,2,3-Triazolo[1,5-a]pyrazine)

Isomers of triazolopyrazine, where the arrangement of nitrogen atoms within the fused ring system differs, present another avenue for structural diversity and exploration of chemical space. A key example is 1,2,3-triazolo[1,5-a]pyrazine, which has a nitrogen atom at a ring fusion position. nih.gov

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through unique methods. One of the first reported syntheses involved the thermolysis of 5-(2-pyrazinyl)tetrazole. mdpi.com Another approach is the intramolecular cyclization of a hydrazone derived from a tosylhydrazide, which offers a regiospecific, traceless protocol. mdpi.com More complex methods include the Ugi four-component reaction to create precursors that undergo intramolecular Huisgen cycloaddition to form the triazolo[1,5-a]pyrazine system. researchgate.net

These isomeric scaffolds have shown potential in medicinal chemistry. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, a related scaffold, have been investigated as anticancer, antimicrobial, and antiviral agents. The specific isomeric form of the triazolopyrazine core can lead to different biological targets and activities. For instance, tele-substitution reactions, where a nucleophile attacks a position distant from the leaving group, have been observed in acs.orgnih.govacs.orgtriazolo[1,5-a]pyrazine systems. acs.orgacs.org

Functionalized Triazolo[4,5-b]pyrazine Scaffolds for Diverse Applications

The 2H- acs.orgnih.govmdpi.comTriazolo[4,5-b]pyrazine scaffold can be functionalized to serve as a versatile building block for a wide range of applications. These applications extend from medicinal chemistry to materials science. nih.gov

In medicinal chemistry, these functionalized scaffolds are key components in the development of therapeutic agents. They have been explored for their potential as c-Met inhibitors for cancer therapy and as GABA-A receptor modulators. nih.govnih.gov The ability to introduce various functional groups allows for the optimization of drug-like properties.

Beyond medicinal applications, these scaffolds are used in the development of fluorescent probes and as structural units in polymers. nih.govnih.gov The inherent aromatic and electron-rich nature of the triazolopyrazine system can be harnessed to create materials with specific photophysical properties. For example, the related 2H-thiazolo[4,5-d] acs.orgnih.govmdpi.comtriazole scaffold has been functionalized to serve as a building block for scaffold hopping in medicinal chemistry. rsc.orgnih.gov

Design Strategies for Novel Derivatives based on Structure-Activity Relationships (SAR)

The design of novel derivatives of 2H- acs.orgnih.govmdpi.comTriazolo[4,5-b]pyrazine and its analogs is heavily reliant on understanding the structure-activity relationships (SAR). SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on a specific biological activity or property.

A key strategy involves identifying a "pharmacophore," the essential structural features required for biological activity, and then making targeted modifications to enhance potency, selectivity, or pharmacokinetic properties. For example, in the development of anti-cryptosporidium agents, the triazolopyridazine head group was identified as important for potency. nih.gov Subsequent SAR studies explored replacing this group with other heterocycles to maintain potency while reducing off-target effects. nih.gov

Computational methods, such as docking studies, are often employed to rationalize observed SAR data and guide the design of new derivatives. researchgate.net These studies can predict how a molecule might bind to a biological target, providing insights into which structural modifications are likely to be beneficial. The introduction of specific substituents, such as a methyl group in 6,7-dihydro acs.orgnih.govacs.orgtriazolo mdpi.comacs.orgpyrazin-8(5H)-one derivatives, can dramatically improve potency, as revealed by SAR studies. researchgate.net

The following table summarizes some design strategies and their outcomes:

Parent Scaffold Design Strategy Outcome Reference
TriazolopyridazineReplacement of the triazolopyridazine head groupIdentified analogs with similar potency and improved lipophilic efficiency. nih.gov
6,7-dihydro acs.orgnih.govacs.orgtriazolo mdpi.comacs.orgpyrazin-8(5H)-oneIntroduction of a -CH3 group at the 6th positionDramatically improved potency as a P2X7 receptor antagonist. researchgate.net
1,2,4-Triazolo[4,3-a]pyrazineAmine substitutionsIdentified tertiary alkylamine derivatives with antimalarial activity. beilstein-journals.org

Applications of 2h 1 2 3 Triazolo 4,5 B Pyrazine in Advanced Research Fields

Medicinal Chemistry Applications (Preclinical Investigations)

The 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine scaffold has been instrumental in the discovery of several potent and selective kinase inhibitors. nih.govnih.gov Its derivatives have shown significant promise in preclinical studies for the treatment of various cancers by targeting specific receptor tyrosine kinases (RTKs) and modulating critical cellular pathways involved in tumor growth and survival.

Receptor Tyrosine Kinase (RTK) Inhibition

Dysregulation of receptor tyrosine kinase (RTK) signaling is a common driver of oncogenesis. The 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine core has been successfully utilized to create inhibitors that target these key cancer-associated kinases.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. nih.gov

Savolitinib (B612288) (AZD6094, HMPL-504) is a highly selective and potent oral inhibitor of c-Met that features the 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine scaffold. mdpi.compatsnap.com Preclinical studies have demonstrated its efficacy in various cancer models. In preclinical models of non-small cell lung cancer (NSCLC), gastric cancer, and papillary renal cell carcinoma, savolitinib has shown significant anti-tumor activity. mdpi.comoncotarget.com It effectively inhibits c-Met phosphorylation, leading to the disruption of downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are vital for cell survival and proliferation. patsnap.com In vivo studies using NSCLC xenograft models (H1993 and EBC-1) showed that savolitinib treatment led to a marked decrease in tumor growth. oncotarget.com

PF-04217903 is another potent and exquisitely selective ATP-competitive inhibitor of c-Met kinase built upon the 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine core. aacrjournals.orgnih.govresearchgate.net Its high selectivity makes it a valuable tool for dissecting the specific role of c-Met in cancer biology. aacrjournals.org Preclinical evaluations have shown that PF-04217903 inhibits tumor cell proliferation, survival, and migration in c-Met amplified cell lines. nih.gov In vivo, it has demonstrated significant, dose-dependent anti-tumor activity in models with c-Met gene amplification or an HGF/c-Met autocrine loop. nih.gov For instance, in xenograft models of human colon carcinoma (Colo205), breast carcinoma (MDA-MB-231), and NSCLC (H292) that overexpress c-Met, PF-04217903 resulted in partial but significant tumor growth inhibition. aacrjournals.org

Preclinical Efficacy of c-Met Inhibitors
CompoundMechanism of ActionPreclinical ModelsKey FindingsReference
SavolitinibHighly selective c-Met inhibitorNSCLC, gastric, and papillary renal cell carcinoma modelsInhibits c-Met phosphorylation and downstream signaling; significant tumor growth reduction in vivo. mdpi.compatsnap.commdpi.comoncotarget.com
PF-04217903Potent and selective ATP-competitive c-Met inhibitorc-Met amplified cell lines and xenograft models (colon, breast, NSCLC)Inhibits cell proliferation, survival, and migration; dose-dependent anti-tumor activity. nih.govaacrjournals.orgnih.gov

The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is also a key player in various cellular processes, and its aberrant activation is linked to cancer development. The versatility of the pyrazine (B50134) scaffold, a related structure, has been explored for developing FGFR inhibitors. nih.govgoogle.comgoogle.com While the direct application of the 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine core in FGFR inhibitors is less documented in the provided search results, the broader class of pyrazine derivatives has shown promise in this area, suggesting a potential avenue for future derivatization of the triazolopyrazine scaffold.

Anticancer Activity Studies (in vitro and in vivo preclinical models)

Derivatives of the 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine scaffold have undergone extensive preclinical testing to evaluate their anticancer properties in various cancer cell lines and animal models.

Numerous studies have demonstrated the antiproliferative effects of 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine derivatives against a panel of human cancer cell lines. For example, derivatives of the related nih.govmdpi.commdpi.comtriazolo[4,3-a]pyrazine have shown potent activity against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. frontiersin.org Specifically, compound 17l from one study exhibited IC₅₀ values of 0.98 µM, 1.05 µM, and 1.28 µM against A549, MCF-7, and Hela cells, respectively. frontiersin.org

Other related pyrazine derivatives have also shown significant antiproliferative action. For instance, certain 3-trifluoromethyl-5,6-dihydro- nih.govmdpi.commdpi.comtriazolo pyrazine derivatives were effective against HCT-116 and HT-29 human colon cancer cell lines, with IC₅₀ values ranging from 6.587 to 11.10 µM. mdpi.comresearchgate.net Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.commdpi.comtriazine sulfonamides displayed potent cytotoxicity against HT-29 and other cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov

Antiproliferative Activity of Pyrazine Derivatives on Cancer Cell Lines
Compound ClassCancer Cell LinesReported IC₅₀ ValuesReference
nih.govmdpi.commdpi.comtriazolo[4,3-a] pyrazine derivativesA549, MCF-7, Hela0.98 - 1.28 µM (for compound 17l) frontiersin.org
3-trifluoromethyl-5,6-dihydro- nih.govmdpi.commdpi.comtriazolo pyrazine derivativesHCT-116, HT-296.587 - 11.10 µM mdpi.comresearchgate.net
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.commdpi.comtriazine sulfonamidesHT-29, BxPC-30.21 - 0.27 µM (for MM125) nih.gov

A key mechanism through which 2H- nih.govmdpi.comchemrxiv.orgtriazolo[4,5-b]pyrazine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Preclinical studies have shown that these compounds can modulate the expression of key proteins in the apoptotic pathway.

Inhibition of Tubulin Polymerization

While the broader class of nitrogen-containing heterocycles has been extensively studied for anticancer properties, literature specifically detailing the inhibition of tubulin polymerization by 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine derivatives is not prominent. However, research into structurally related triazole-fused heterocycles provides context for this area of investigation. For instance, compounds featuring a acs.orgnih.govacs.orgtriazolo[3,4-b] acs.orgnih.govacs.orgthiadiazine core have been identified as potent tubulin polymerization inhibitors, causing cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov Similarly, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine and 1H-pyrrolo[3,2-c]pyridine have been developed as inhibitors that bind to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics. tandfonline.comacs.org One study on triazolo-quinobenzothiazine hybrids also identified a novel inhibitor of tubulin polymerization. mdpi.com These findings suggest that fused triazole systems are a promising pharmacophore for the development of anticancer agents targeting tubulin, indicating a potential, though currently underexplored, avenue for derivatives of 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine.

Antiviral Efficacy Studies (e.g., SARS-CoV-2)

The urgent need for effective antiviral agents has spurred extensive research into diverse chemical scaffolds. While direct antiviral efficacy studies of 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine against viruses like SARS-CoV-2 are not widely documented, the 1,2,3-triazole moiety is a recognized pharmacophore in antiviral drug discovery. mdpi.com

Research has shown that pyrazine-triazole conjugates can exhibit significant potency against SARS-CoV-2. nih.gov In silico studies involving molecular docking have also been used to predict the binding affinity of pyrazine and pyrazole (B372694) derivatives against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. scienceopen.com For example, certain hydrazones bearing a thiazole (B1198619) moiety, which can be cyclized to form pyrazine derivatives, have shown better theoretical binding affinities to Mpro than the control drug Nelfinavir. scienceopen.commdpi.com Furthermore, conjugates of quinoline (B57606) and 1,2,3-triazole have demonstrated potent antiviral inhibition against SARS-CoV-2, with some showing a high selectivity index. nih.gov These studies on related structures underscore the potential of the triazolo-pyrazine scaffold as a basis for the development of novel antiviral therapeutics.

Antimicrobial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antimicrobial potential of triazolopyrazines has been an area of active investigation, although specific data for the 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine isomer is limited. Extensive research has, however, been conducted on the closely related isomer, triazolo[4,3-a]pyrazine.

Studies on novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.govresearchgate.net In one study, a series of fifteen newly synthesized derivatives were evaluated, with several compounds showing minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin. nih.gov For instance, one derivative exhibited a superior MIC of 16 μg/mL against E. coli. nih.govresearchgate.net The exploration of various triazole-fused heterocyclic derivatives, including triazolo[1,5-a]pyrimidine and triazolo[4,5-c]pyridine, has been noted as a promising strategy for identifying new antibacterial candidates. nih.gov While both 1,2,3-triazole metal complexes and pyrazine derivatives have been independently studied for antimicrobial effects against S. aureus and E. coli, the specific contribution of the 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine core remains an area for future research. researchgate.netfrontiersin.org

Table 1: Antimicrobial Activity of Selected triazolo[4,3-a]pyrazine Derivatives Note: The data presented is for the triazolo[4,3-a]pyrazine isomer, as specific data for 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine was not available in the reviewed sources.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
Compound 2e (a triazolo[4,3-a]pyrazine derivative)Staphylococcus aureus32 nih.govresearchgate.net
Compound 2e (a triazolo[4,3-a]pyrazine derivative)Escherichia coli16 nih.govresearchgate.net
Ampicillin (Positive Control)Staphylococcus aureus32 nih.gov
Ampicillin (Positive Control)Escherichia coli8 nih.gov

Modulation of Neurokinin-3 (NK-3) Receptors

The neurokinin-3 (NK-3) receptor, a G-protein coupled receptor primarily expressed in the central nervous system, is a therapeutic target for a variety of disorders. While direct modulation of the NK-3 receptor by 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine has not been specifically reported, patent literature reveals that the isomeric scaffold, acs.orgnih.govacs.orgtriazolo[4,3-a]pyrazine, is a key structure for developing selective NK-3 receptor antagonists. google.com These antagonists are being investigated for their therapeutic utility in treating sex hormone-dependent diseases and other CNS disorders. researchgate.net This highlights the importance of the triazolopyrazine core in designing receptor modulators, suggesting that the specific arrangement of nitrogen atoms within the fused ring system is critical for target affinity and selectivity.

P2X7 Receptor Modulation

The P2X7 receptor, a ligand-gated ion channel involved in inflammatory and immune processes, is a significant drug target. Derivatives of triazolopyrazine have emerged as potent modulators of this receptor. Although much of the published research focuses on the acs.orgnih.govacs.orgtriazolo[4,3-a]pyrazine isomer, the foundational work often involves closely related structures.

For instance, the synthesis of potent P2X7 receptor antagonists has utilized 1H- acs.orgnih.govnih.govtriazolo[4,5-c]pyridine as a starting scaffold, which is a close structural analog of the triazolopyrazine core. nih.gov Research on 5,6-dihydro- acs.orgnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives has led to the development of P2X7 antagonists with good brain permeability and robust target engagement. researchgate.netnih.gov Specific compounds from this class have shown high potency, with IC50 values in the low nanomolar range for both human and rat P2X7 receptors. nih.gov These findings underscore the value of the fused triazolo-azine framework in developing selective and potent P2X7 receptor antagonists for potential use in treating pain, neuroinflammation, and mood disorders.

Table 2: P2X7 Receptor Antagonist Activity of Selected Triazolopyrazine Derivatives Note: The data presented is for related triazolo-azine isomers, as specific data for 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine was not available in the reviewed sources.

CompoundTargetIC50 (nM)Reference
Compound 12a (a 1,2,3-triazolopiperidine derivative)Human P2X7R2.7 nih.gov
Compound 12d (a pyrimidine (B1678525) derivative)Human P2X7R4.2 nih.gov
Compound 12d (a pyrimidine derivative)Rat P2X7R6.8 nih.gov
Compound 25 (a dihydro- acs.orgnih.govacs.orgtriazolo[4,3-a]pyrazine derivative)Human P2X7R9 nih.gov
Compound 25 (a dihydro- acs.orgnih.govacs.orgtriazolo[4,3-a]pyrazine derivative)Rat P2X7R42 nih.gov

Fluorescent Probes for Optical and Cellular Imaging

The 1H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine nucleus is a key structural component in a class of fluorescent molecules known as azapentalenes. nih.govresearchgate.net These compounds have garnered attention for their favorable properties as potential fluorescent probes, including low toxicity and high solubility. researchgate.net

The synthesis often involves the intramolecular cyclization of precursors like 2-azido-3-chloropyrazine with other nitrogen-containing heterocycles. nih.gov The resulting fused tricyclic systems exhibit promising fluorescent properties and have been successfully used for cellular imaging. researchgate.net For example, pyridazino-1,3a,6a-triazapentalenes, which are structurally related, are chemically stable and have been tested as fluorescent probes for visualizing HeLa cells. Furthermore, novel D-A-D (donor-acceptor-donor) type compounds containing a pyrazine core have been designed as charge-neutral probes for long-term live cell imaging, demonstrating high photostability and low cytotoxicity. frontiersin.org The inherent luminescence and capacity for chemical modification make the 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine scaffold a valuable platform for developing advanced probes for biological imaging.

Table 3: Photophysical Properties of a Pyrazine-Based Fluorescent Probe Note: Data for a representative D-A-D type pyrazine-bridged probe.

ProbeSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
(OMeTPA)2-PyrToluene401525124 frontiersin.org
(OMeTPA)2-PyrDCM404575171 frontiersin.org
(OMeTPA)2-PyrTHF402580178 frontiersin.org
(OMeTPA)2-PyrEthanol400600200 frontiersin.org

Materials Science Applications

Beyond its biological applications, the 2H- acs.orgnih.govnih.govTriazolo[4,5-b]pyrazine scaffold and its analogs are finding use in materials science. Their unique electronic and photophysical properties make them suitable for incorporation into advanced materials.

One notable application is their use as structural units in polymers. nih.gov More specifically, the closely related 2H- acs.orgnih.govnih.govtriazolo[4,5-c]pyridine core has been successfully used as a key building block in the design of high-performance organic dye sensitizers for dye-sensitized solar cells (DSSCs). acs.orgnih.govnih.gov In these D-A-π-A (Donor-Acceptor-π-linker-Acceptor) configured dyes, the triazolo-azine moiety acts as an auxiliary acceptor. nih.gov Compared to other heterocyclic linkers, the incorporation of this core has been shown to improve power conversion efficiencies significantly, in some cases by nearly an order of magnitude, by mitigating charge trapping issues. acs.orgnih.gov The best performing cells using these dyes have achieved efficiencies up to 7.92%, demonstrating that the triazolo[4,5-c]pyridine core is a promising component for future high-performance sensitizers. nih.gov This highlights the potential of the broader triazolo-azine family, including the [4,5-b]pyrazine isomer, in the development of advanced materials for energy applications.

Components in Polymeric Structures

The integration of 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine and its parent class of 1,2,3-triazole-fused pyrazines into polymeric structures is an area of active research. nih.gov These heterocyclic units can be incorporated into polymer backbones to impart specific properties, such as thermal stability, defined electronic characteristics, and unique morphological features. The nitrogen-rich nature of the triazolopyrazine core contributes to its potential use in coordination polymers and metal-organic frameworks (MOFs). In this context, the triazole and pyrazine rings offer multiple coordination sites for metal ions, acting as versatile molecular building blocks. uni-augsburg.de

Recent reviews highlight that pyrazines and pyridazines fused to 1,2,3-triazoles are utilized as structural units of polymers, although specific examples detailing polymers derived exclusively from 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine are still emerging in the literature. nih.gov The synthesis of these heterocyclic systems can be achieved through various routes, such as the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles, which allows for the creation of diverse monomers for polymerization. nih.gov

Application in Organic Electronics and Solar Cell Sensitizers

The pyrazine ring system is a well-established component in materials for organic electronics, particularly in the design of sensitizers for dye-sensitized solar cells (DSSCs). rsc.org Pyrazine-based sensitizers are noted for their favorable photophysical and electrochemical properties. rsc.org They are often used in donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) architectures, where the electron-deficient pyrazine core can function as an efficient π-bridge or auxiliary acceptor to facilitate intramolecular charge transfer. rsc.org

While much of the published research focuses on related structures, the fundamental properties of the triazolopyrazine core make it a candidate for these applications. For instance, studies on the closely related 2H- acs.orgnih.govnih.govtriazolo[4,5-c]pyridine moiety in D-A-π-A organic sensitizers have demonstrated significant power conversion efficiencies. acs.orgnih.gov In these dyes, the triazolo-fused ring system acts as a central linker, and its properties have been shown to be superior to other linkers like pyridal acs.orgnih.govnih.govthiadiazole by mitigating charge trapping issues. acs.orgnih.gov This suggests that the 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine core could similarly be employed to create high-performance organic sensitizers.

Table 1: Performance of Solar Cells with a Related Triazolo-fused Heterocycle Sensitizer

Sensitizer Configuration Power Conversion Efficiency (PCE) Note
PTN1 D-A-π-A 6.05% Based on 2H- acs.orgnih.govnih.govtriazolo[4,5-c]pyridine linker. acs.orgnih.gov

Potential as High-Energy Compounds and Molecular Magnets

Nitrogen-rich heterocyclic compounds are often investigated for their potential as high-energy density materials (HEDMs) due to the large positive enthalpy of formation associated with N-N and C-N bonds. While specific studies on the energetic properties of 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine are not widely available, research on analogous structures provides insight into its potential. For example, derivatives of acs.orgnih.govacs.orgoxadiazolo[3,4-b]pyrazine (furazanopyrazine) have been explored as promising high-energy compounds. researchgate.net Similarly, the fusion of a triazole ring with other nitrogen-containing heterocycles, such as in 2-(6-nitrobenzofuroxan-4-yl)-2H- acs.orgnih.govnih.govtriazolo-[4,5-e] acs.orgnih.govnih.govrsc.orgtetrazine 4,6-dioxide, has yielded compounds with high energy density and thermal stability. researchgate.net

The potential for creating molecular magnets also arises from the ability of these heterocyclic ligands to coordinate with paramagnetic metal ions. The arrangement of these ions within a polymeric or discrete molecular structure, dictated by the ligand, can lead to interesting magnetic properties. Research into acs.orgnih.govacs.orgoxadiazolo[3,4-b]pyrazine derivatives has shown their utility in developing single-molecule magnets. researchgate.net This suggests that the triazolopyrazine framework could serve a similar role as a ligand for constructing novel magnetic materials.

Catalytic Applications

The 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine scaffold is also relevant in the field of catalysis, primarily through its use as a ligand in metal-catalyzed reactions and its potential role in facilitating organic transformations.

Ligands in Transition Metal Catalysis

The nitrogen atoms within the 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine structure can act as donor sites, making the molecule an effective ligand for transition metals. uni-augsburg.de These 1,2,3-triazolate-based ligands are used as molecular building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). uni-augsburg.de MOFs built from such linkers have shown significant potential in heterogeneous catalysis. uni-augsburg.de

For example, MFU-4-type MOFs, which are based on 1,2,3-triazolate ligands, have demonstrated outstanding catalytic activity for the dimerization and polymerization of olefins, with some applications approaching commercial viability. uni-augsburg.de The rigid and well-defined structure of the triazolopyrazine ligand can help create specific catalytic pockets and active sites within a framework, influencing the selectivity and efficiency of the catalyzed reaction. The coordination chemistry of triazolopyrazine ligands has been noted to favor specific structural interactions, such as anion-π interactions, which can be exploited in catalyst design. researchgate.net

Role in Organic Transformations

Beyond its use in metal-based catalysis, the triazolopyrazine core can be involved in various organic transformations. The synthesis of the core itself involves key reactions like cyclization, condensation, and nucleophilic aromatic substitution. nih.gov The reactivity of the triazolopyrazine ring system allows for its selective functionalization, enabling the synthesis of a wide range of derivatives. researchgate.net For instance, studies on the related acs.orgnih.govrsc.orgtriazolo[4,3-a]pyrazine system have explored its functionalization through lithiation and subsequent reaction with electrophiles, as well as through palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura. researchgate.net

In some cases, the pyrazine ring system itself can undergo unusual transformations. An example is the tele-substitution reaction observed in a acs.orgnih.govrsc.orgtriazolo[4,3-a]pyrazine, where a nucleophile attacks a position distant from the leaving group. acs.org Understanding such reactivity is crucial for employing these heterocycles as scaffolds in medicinal chemistry and materials science. While the direct catalytic role of 2H- acs.orgnih.govnih.govtriazolo[4,5-b]pyrazine in organic transformations is not yet a major focus of research, its stable heterocyclic structure makes it a valuable platform for developing new synthetic methodologies.

Future Research Directions and Translational Potential

Development of Novel Synthetic Strategies for Scalability and Sustainability

The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for the widespread application of 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine derivatives. Current research efforts are geared towards greener and more sustainable approaches.

One of the early methods for preparing 1H-1,2,3-triazolo[4,5-b]pyrazines involved the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.comnih.gov A key precursor, 4,5-diamino-1,2,3-1H-triazole, can be synthesized from commercially available starting materials like benzyl (B1604629) azide (B81097) and ethyl cyanoacetate. nih.gov Another approach involves the acid-catalyzed cyclization of 2-azido-3-cyanoquinoxaline to yield 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline. mdpi.com However, the use of costly starting materials can be a drawback. mdpi.com

More recent strategies focus on tandem reactions, which combine multiple synthetic steps into a single operation, thereby increasing efficiency. mdpi.com For instance, a highly efficient tandem [3+2] "click" cycloaddition/6-exo-cyclization strategy has been developed for constructing triazole-fused pyrazines. mdpi.com The use of multicomponent reactions (MCRs) is also a promising avenue for creating diverse libraries of these compounds in a sustainable manner. acs.org These methods often utilize readily available starting materials and can be performed under milder conditions, reducing waste and energy consumption.

Future synthetic strategies will likely focus on:

Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and facilitating large-scale production.

Photoredox catalysis: Visible-light-mediated reactions provide a sustainable alternative to traditional methods that often require harsh reagents and conditions. beilstein-journals.org

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure-property relationships of 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine derivatives is essential for their rational design and application. Advanced characterization techniques are playing a pivotal role in this endeavor.

X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystal. For example, the structure of 2-methyl-2H- google.comgoogle.commdpi.comtriazolo[4,5-e]- google.comgoogle.commdpi.comuni-augsburg.detetrazine 1,5,7-trioxide was established using this technique. researchgate.net In another study, X-ray diffraction confirmed the non-planar, pincer-like conformation of 3-aryl- google.comgoogle.comuni-augsburg.detriazolo[4,3-c]quinazoline derivatives. researchgate.net The crystal structure of a key intermediate, tetraethyl ammonium (B1175870) 1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide, has also been analyzed in detail. energetic-materials.org.cn

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely used to confirm the structures of newly synthesized compounds. energetic-materials.org.cnnih.govacs.org For instance, in a study of 2-amino-2H- google.comgoogle.commdpi.comtriazolo[4,5-g]quinoline-4,9-dione polymorphs, it was found that the arrangement of the amine group influenced the FT-IR spectra and NMR chemical shifts. nih.gov

Future research will likely involve the increased use of:

Solid-state NMR: To provide detailed structural information on solid samples, including polymorphs and amorphous materials. nih.gov

Advanced mass spectrometry techniques: For the precise determination of molecular weights and fragmentation patterns, aiding in structural elucidation. nih.gov

In-situ spectroscopy: To monitor reactions in real-time, providing insights into reaction mechanisms and kinetics.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.comnih.gov The integration of advanced computational methods is set to accelerate the discovery and development of 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine derivatives.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov It can be used to predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov For example, DFT calculations were used to supplement experimental data in the characterization of 2-amino-2H- google.comgoogle.commdpi.comtriazolo[4,5-g]quinoline-4,9-dione polymorphs. nih.gov In another study, the heat of formation and detonation parameters of 4-amino-1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide were computed using the Gaussian 09 program and Kamlet-Jacobs equations. energetic-materials.org.cn

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This is particularly useful in drug discovery for predicting the binding affinity of a ligand to a protein target. For instance, molecular docking studies were used to investigate the potential of 1,2,3-triazolyl-pyridine hybrids as inhibitors of human Aurora B kinase. acs.org

Future directions in computational modeling include:

Machine learning and artificial intelligence (AI): AI algorithms can be trained on existing data to predict the properties of new compounds with high accuracy and speed, significantly accelerating the design process. mdpi.comnih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods: These hybrid methods combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger, less critical part, allowing for the study of large biomolecular systems.

Molecular dynamics simulations: To study the dynamic behavior of molecules over time, providing insights into conformational changes, binding processes, and other dynamic phenomena.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of the triazolopyrazine scaffold have shown promise in a variety of therapeutic areas. nih.gov Continued exploration of new biological targets is a key area for future research.

Nitrogen-containing heterocycles are fundamental components of many drugs. mdpi.com Triazole-fused heterocyclic derivatives, in particular, have been investigated for a range of biological activities. nih.gov For example, pyrazine (B50134) derivatives have demonstrated anticancer, antibacterial, and antioxidant properties. tandfonline.com Specifically, some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The inhibition of protein kinases is a major focus in cancer drug discovery. Molecular docking studies have suggested that 1,2,3-triazolyl-pyridine hybrids could act as inhibitors of Aurora B kinase, a protein involved in cell division. acs.org Furthermore, the diverse and heterogeneous nature of diseases like triple-negative breast cancer necessitates the exploration of novel therapeutic modalities, and triazolopyrazine derivatives could offer new avenues for treatment. nih.govnih.gov

Future research will likely focus on:

High-throughput screening: To rapidly screen large libraries of 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine derivatives against a wide range of biological targets.

Target identification and validation: Using techniques like chemical proteomics to identify the specific protein targets of bioactive compounds.

Personalized medicine: Designing derivatives that are effective against specific disease subtypes or for patients with particular genetic profiles.

Innovation in Materials Science Applications

Beyond their medicinal applications, 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine derivatives and related fused heterocyclic systems are being explored for their potential in materials science.

Poly-1,2,3-triazole-based functional materials have garnered significant interest due to their potential applications in areas such as chemical sensing and conducting materials. researchgate.net The unique electronic properties of these nitrogen-rich heterocycles make them suitable for use in electronic devices. For instance, google.comgoogle.comnih.govoxadiazolo[3,4-b]pyrazine derivatives have been investigated as chemosensors for nitroaromatic compounds and as materials with nonlinear-optical properties. researchgate.net Some polycyclic systems based on this scaffold have been identified as n-type organic semiconductors with narrow bandgaps. researchgate.net

The development of novel fluorophores is another area of interest. For example, tetraphenylethylene-substituted google.comgoogle.comnih.govoxadiazolo[3,4-b]pyrazines have been synthesized and their photophysical properties investigated. researchgate.net

Future innovations in materials science may include:

Organic light-emitting diodes (OLEDs): The development of new emissive materials based on the 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine core.

Organic photovoltaics (OPVs): The design of novel donor and acceptor materials for use in solar cells.

Porous materials: The synthesis of metal-organic frameworks (MOFs) incorporating triazolopyrazine ligands for applications in gas storage and separation. uni-augsburg.de

Emerging Trends in Catalytic Applications

The unique structural and electronic properties of 2H- google.comgoogle.commdpi.comtriazolo[4,5-b]pyrazine and its analogs make them attractive candidates for applications in catalysis.

Tandem catalysis, where multiple catalytic transformations occur in a single pot, is an increasingly important strategy in organic synthesis. mdpi.com Triazole-containing compounds have been utilized in various catalytic processes. For instance, ruthenium-catalyzed alkyne homocoupling and tandem alkyne-azide cycloaddition reactions have been reported. mdpi.com

Metal-organic frameworks (MOFs) built from 1,2,3-triazolate-based ligands have shown significant potential in heterogeneous catalysis. uni-augsburg.de These materials can feature open metal sites that are readily modifiable, making them versatile catalysts for a range of reactions, including olefin polymerization. uni-augsburg.de

Emerging trends in this area include:

Photoredox catalysis: The use of triazolopyrazine derivatives as organic photocatalysts, offering a more sustainable alternative to transition metal-based catalysts. beilstein-journals.org

Asymmetric catalysis: The development of chiral triazolopyrazine-based ligands for enantioselective transformations.

Biomimetic catalysis: The design of catalysts that mimic the active sites of enzymes, offering high efficiency and selectivity.

Patent Landscape and Emerging Innovations in 2H-google.comgoogle.commdpi.comTriazolo[4,5-b]pyrazine Derivatives

The patent landscape provides valuable insights into the commercial interest and emerging applications of a particular class of compounds. Several patents have been filed for pyrazine derivatives, highlighting their potential in various fields.

For example, patents have been granted for pyrazine derivatives as preferential cannabinoid 2 agonists, suggesting their potential for treating inflammatory and neuropathic pain. google.com Another patent describes pyrazine derivatives and their use in treating a variety of disorders. google.com A Pfizer patent from 2007 detailed the synthesis of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazines. nih.gov

These patents often claim not only the compounds themselves but also their synthesis and use in pharmaceutical compositions. The coupling agents used in the synthesis of these derivatives, such as HATU (1-[bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) and TBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate), are also frequently mentioned in the patent literature. google.comgoogle.com

Emerging innovations are likely to focus on:

New therapeutic indications: Expanding the use of these compounds to treat a wider range of diseases.

Formulation technologies: Developing novel drug delivery systems to improve the efficacy and safety of these compounds.

Combination therapies: Exploring the use of these derivatives in combination with other drugs to achieve synergistic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 2H-[1,2,3]triazolo[4,5-b]pyrazine core?

  • The core can be synthesized via condensation reactions of diamino-triazole derivatives with carbonyl compounds. For example, 1-benzyl-4,5-diamino-1,2,3-triazole reacts with glyoxal in the presence of sodium bisulfite and HCl to yield triazolo-pyrazine derivatives. Separation of products (e.g., methylene chloride-soluble vs. insoluble fractions) is critical for isolating the desired compound .
  • Alternative routes include tandem Ugi–Huisgen reactions, where 2-azido-3-arylpropanoic acids react with propargylamine to form triazolo-pyrazine annulated systems via intramolecular cycloaddition .

Q. How are structural ambiguities in triazolo-pyrazine derivatives resolved experimentally?

  • Single-crystal X-ray diffraction is used to confirm hydrogen bonding patterns and charge distribution. For example, X-ray data revealed that in neutral triazolo-pyrazine, the hydrogen atom bonds to the pyrazine nitrogen, while in salts, the negative charge localizes on the triazole nitrogen .
  • Multinuclear NMR and IR spectroscopy help assign functional groups. For instance, NH₂ stretching frequencies (~3300 cm⁻¹) and paramagnetic shifts in methylene protons (δ 5.92 vs. δ 5.35) indicate fused-ring electronic effects .

Q. What computational methods predict the detonation properties of energetic triazolo-pyrazine derivatives?

  • Heats of formation (ΔHf) are calculated using the G2 method , while detonation velocities (D) and pressures (P) are derived from the EXPLO5 program using experimental density data. For example, fused triazolo-furazano-pyrazine derivatives exhibit detonation velocities up to 8.5 km/s and pressures of 32 GPa .

Advanced Research Questions

Q. How does nitrogen atom positioning in fused triazolo-pyrazine systems influence biological activity (e.g., kinase inhibition)?

  • The triazolo-pyrazine scaffold in volitinib (a c-Met inhibitor) binds to the kinase ATP pocket via hydrogen bonds with Met1160 and Asp1222. Substitutions at the pyrazine and triazole rings modulate selectivity; e.g., 1-methylpyrazole at position 6 enhances potency (IC₅₀ = 0.4 nM) .
  • Structural analogs with spiro[indoline-3,4'-piperidine]-2-one substitutions show improved c-Met inhibition compared to non-fused derivatives, highlighting the role of steric and electronic effects .

Q. What strategies mitigate synthetic challenges in isolating triazolo-pyrazine derivatives?

  • Dropwise addition of reagents (e.g., glyoxal-bisulfite to diamine solutions) minimizes side reactions like intermolecular condensation, improving yields of the target compound .
  • Thermal control during tandem reactions : Heating Ugi adducts in toluene triggers Huisgen cycloaddition, enabling one-pot synthesis of dihydrotriazolo-pyrazinones in >90% yield .

Q. How do fused heterocycles (e.g., furazano-pyrazine) enhance energetic material performance?

  • Fusing triazolo-pyrazine with furazan increases density (1.83–1.91 g/cm³) and thermal stability (decomposition >250°C). The "roving hydrogen" in the pyrazine ring stabilizes the structure, while nitro groups elevate oxygen balance, improving detonation performance .

Q. What contradictions exist in computational vs. experimental data for triazolo-pyrazine derivatives?

  • Charge localization discrepancies : DFT calculations may predict negative charge delocalization across the triazole ring, but X-ray data for salts show charge localized on specific nitrogens. This requires recalibrating computational models with crystallographic data .
  • Thermal stability predictions : DSC measurements often reveal decomposition temperatures 20–30°C lower than those estimated via molecular dynamics simulations, emphasizing the need for experimental validation .

Methodological Recommendations

  • For SAR studies : Use Suzuki coupling to introduce aryl/heteroaryl groups (e.g., quinoline) at the pyrazine position, enabling rapid diversification for kinase inhibitor optimization .
  • For energetic materials : Combine vibrational spectroscopy (Raman/IR) with impact sensitivity testing (BAM drop-hammer) to correlate structural features (e.g., nitro group count) with safety profiles .

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